molecular formula C10H14N2 B13979631 1-(3-Vinylphenyl)ethane-1,2-diamine

1-(3-Vinylphenyl)ethane-1,2-diamine

Cat. No.: B13979631
M. Wt: 162.23 g/mol
InChI Key: BNWPBIHRYLXXDA-UHFFFAOYSA-N
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Description

1-(3-Vinylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Vinylphenyl)ethane-1,2-diamine typically involves the reaction of 3-vinylbenzaldehyde with ethane-1,2-diamine under controlled conditions. One common method involves the use of a Grignard reagent to introduce the vinyl group, followed by reductive amination to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Vinylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Vinylphenyl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Vinylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Vinylphenyl)ethane-1,2-diamine is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenyl ring and ethane-1,2-diamine moiety also provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-(3-ethenylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H14N2/c1-2-8-4-3-5-9(6-8)10(12)7-11/h2-6,10H,1,7,11-12H2

InChI Key

BNWPBIHRYLXXDA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C(CN)N

Origin of Product

United States

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